molecular formula C22H32N2O B11041800 1-butyl-7,7-dimethyl-3-(2-phenylethyl)-2,3,4,6,7,8-hexahydroquinazolin-5(1H)-one

1-butyl-7,7-dimethyl-3-(2-phenylethyl)-2,3,4,6,7,8-hexahydroquinazolin-5(1H)-one

Cat. No.: B11041800
M. Wt: 340.5 g/mol
InChI Key: UDUUMQFWFHGWMQ-UHFFFAOYSA-N
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Description

1-Butyl-7,7-dimethyl-3-(2-phenylethyl)-2,3,4,6,7,8-hexahydroquinazolin-5(1H)-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a unique structure with a butyl group, a dimethyl group, and a phenylethyl group attached to a hexahydroquinazolinone core, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-7,7-dimethyl-3-(2-phenylethyl)-2,3,4,6,7,8-hexahydroquinazolin-5(1H)-one typically involves multi-step organic reactions One common method starts with the preparation of the hexahydroquinazolinone core through the cyclization of appropriate precursors

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-7,7-dimethyl-3-(2-phenylethyl)-2,3,4,6,7,8-hexahydroquinazolin-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the quinazolinone core or the attached substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace hydrogen atoms or functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and various catalysts can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

1-Butyl-7,7-dimethyl-3-(2-phenylethyl)-2,3,4,6,7,8-hexahydroquinazolin-5(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.

Mechanism of Action

The mechanism of action of 1-butyl-7,7-dimethyl-3-(2-phenylethyl)-2,3,4,6,7,8-hexahydroquinazolin-5(1H)-one depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor binding, and disruption of cellular processes.

Comparison with Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone and 3-phenyl-2,4(1H,3H)-quinazolinedione share structural similarities.

    Benzodiazepines: Although structurally different, benzodiazepines also interact with similar biological targets, such as GABA receptors.

Uniqueness: 1-Butyl-7,7-dimethyl-3-(2-phenylethyl)-2,3,4,6,7,8-hexahydroquinazolin-5(1H)-one is unique due to its specific substituents and the resulting biological activity profile. Its combination of butyl, dimethyl, and phenylethyl groups provides distinct chemical properties and potential therapeutic applications not found in other quinazolinone derivatives.

This compound’s unique structure and diverse reactivity make it a valuable subject for ongoing research in various scientific fields.

Properties

Molecular Formula

C22H32N2O

Molecular Weight

340.5 g/mol

IUPAC Name

1-butyl-7,7-dimethyl-3-(2-phenylethyl)-2,4,6,8-tetrahydroquinazolin-5-one

InChI

InChI=1S/C22H32N2O/c1-4-5-12-24-17-23(13-11-18-9-7-6-8-10-18)16-19-20(24)14-22(2,3)15-21(19)25/h6-10H,4-5,11-17H2,1-3H3

InChI Key

UDUUMQFWFHGWMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CN(CC2=C1CC(CC2=O)(C)C)CCC3=CC=CC=C3

Origin of Product

United States

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